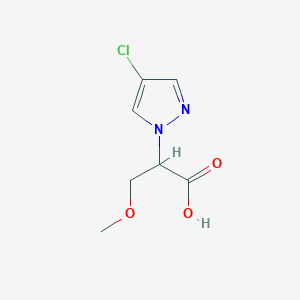
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrazole ring substituted with an amino group at the 5-position, an isopropylphenyl group at the 1-position, and a carbonitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of anhydrous tin (IV) chloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization with dicarbonyl compounds to form fused heterocyclic systems.
Common Reagents and Conditions:
Anhydrous Tin (IV) Chloride: Used as a catalyst in cyclization reactions.
Dicarbonyl Compounds: React with the pyrazole derivative to form fused heterocycles.
Major Products Formed:
Pyrazolo[3,4-b]pyridines: Formed through cyclization reactions with dicarbonyl compounds.
科学的研究の応用
Chemistry:
Ligands for Catalysis: Nitrogen-containing heterocycles like 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile can serve as ligands in metal-catalyzed reactions.
Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of pyrazole compounds have been studied as selective inhibitors of phosphodiesterases, which are enzymes involved in various physiological processes.
Antiviral and Antimicrobial Agents: Compounds containing pyrazole moieties have shown potential as antiviral and antimicrobial agents.
Industry:
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
作用機序
The exact mechanism of action for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit phosphodiesterases by binding to their active sites, thereby modulating various cellular processes .
類似化合物との比較
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the isopropyl group.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of an isopropylphenyl group.
Uniqueness: The presence of the isopropylphenyl group in 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C13H14N4 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-9(2)10-3-5-12(6-4-10)17-13(15)11(7-14)8-16-17/h3-6,8-9H,15H2,1-2H3 |
InChIキー |
QVGYSLPAHYVSFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



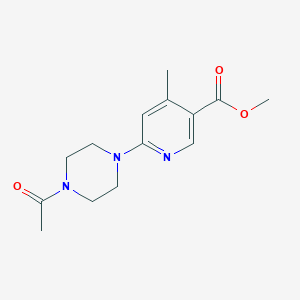
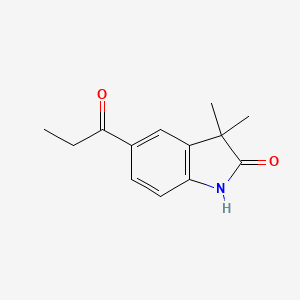
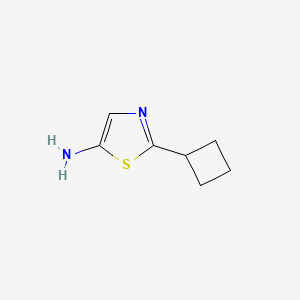
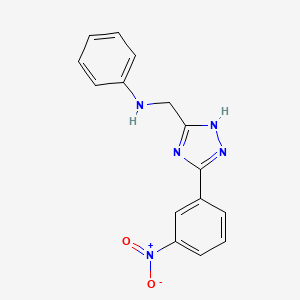
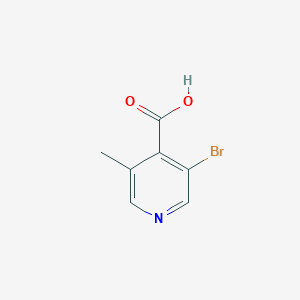
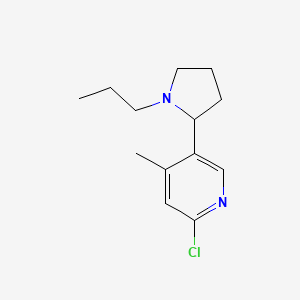
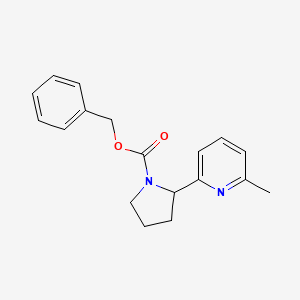

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide](/img/structure/B11810164.png)
